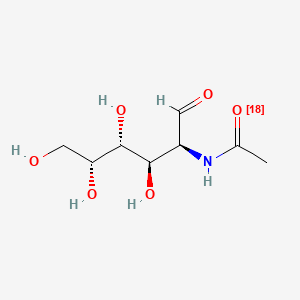
2-Acetamido-2-deoxy-D-talose-18O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-deoxy-D-talose-18O is a derivative of D-talose, a rare aldohexose sugar. This compound is characterized by the presence of an acetamido group at the second carbon and the incorporation of the stable isotope oxygen-18. The modification with the acetamido group and the isotope labeling makes this compound valuable for various biochemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-talose-18O typically involves the following steps:
Starting Material: The synthesis begins with D-talose.
Acetamidation: The hydroxyl group at the second carbon of D-talose is replaced with an acetamido group. This can be achieved through the reaction with acetic anhydride in the presence of a base such as pyridine.
Isotope Labeling: The incorporation of oxygen-18 can be done by using labeled water (H2^18O) during the reaction process. This ensures that the oxygen-18 isotope is incorporated into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of labeled water and other reagents in bulk quantities is essential for the industrial-scale production of this compound.
化学反応の分析
Types of Reactions
2-Acetamido-2-deoxy-D-talose-18O can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and barium benzoate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents such as hydrochloric acid (HCl) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-acetamido-2-deoxy-D-talonic acid.
Reduction: Formation of 2-acetamido-2-deoxy-D-talitol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Acetamido-2-deoxy-D-talose-18O has several scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies due to the presence of the stable isotope oxygen-18.
Medicine: Investigated for its potential role in drug development and as a diagnostic tool.
Chemistry: Utilized in the study of reaction mechanisms and pathways involving acetamido sugars.
Industry: Employed in the synthesis of complex carbohydrates and glycoproteins.
作用機序
The mechanism of action of 2-Acetamido-2-deoxy-D-talose-18O involves its interaction with specific enzymes and metabolic pathways. The acetamido group allows the compound to participate in glycosylation reactions, while the oxygen-18 isotope serves as a tracer for studying these processes. The compound can target glycosyltransferases and other enzymes involved in carbohydrate metabolism.
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar structure but with a glucose backbone.
2-Acetamido-2-deoxy-D-galactose: Similar structure but with a galactose backbone.
2-Acetamido-2-deoxy-D-mannose: Similar structure but with a mannose backbone.
Uniqueness
2-Acetamido-2-deoxy-D-talose-18O is unique due to the incorporation of the oxygen-18 isotope, which makes it particularly valuable for tracer studies and metabolic research. Its specific structure and labeling provide distinct advantages in studying biochemical pathways and reactions involving acetamido sugars.
特性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
223.21 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i12+2 |
InChIキー |
MBLBDJOUHNCFQT-ZBBUFIKISA-N |
異性体SMILES |
CC(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-[6-(4-morpholinyl)pyridin-3-yl]purine](/img/structure/B12391997.png)

![2-(2-{[6-(hydroxymethyl)pyridin-2-yl]amino}-1,3-thiazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12392025.png)




![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)


![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

